2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a central imidazole ring substituted at the 1-position with a 3,5-dimethylphenyl group and at the 2-position with a sulfanyl-acetamide linkage. The acetamide moiety is further functionalized with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent is notable for its electron-withdrawing properties, which enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-13-9-14(2)11-16(10-13)26-8-7-24-19(26)29-12-18(27)25-15-3-5-17(6-4-15)28-20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOGNDHLZNHBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the trifluoromethoxy phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions and purification processes would be essential to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The trifluoromethoxy phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the trifluoromethoxy phenyl ring.
Scientific Research Applications
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, while the trifluoromethoxy phenyl group can enhance the compound’s binding affinity and specificity. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A : 2-[2-({2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide (C₂₃H₂₅FN₄O₃S)
- Key Differences :
- Replaces the trifluoromethoxy group with a 4-fluorobenzyl moiety.
- Introduces a hydroxymethyl group at the 5-position of the imidazole.
- The fluorobenzyl group lacks the strong electron-withdrawing effect of trifluoromethoxy, which may reduce metabolic stability .
Compound B : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences :
- Substitutes the imidazole core with a dihydro-pyrazolyl ring.
- Uses a dichlorophenyl group instead of trifluoromethoxyphenyl.
- Implications :
- The pyrazolyl ring’s reduced basicity compared to imidazole may alter pH-dependent binding interactions.
- Dichlorophenyl groups confer higher lipophilicity but may increase toxicity risks. Crystal structure analysis reveals conformational flexibility due to hydrogen bonding, suggesting variable solid-state stability .
Compound C : 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole
- Key Differences :
- Lacks the sulfanyl-acetamide side chain, featuring instead a 4-fluorophenyl group directly attached to the imidazole.
- Includes additional methyl groups at the 4- and 5-positions of the imidazole.
- Implications: Absence of the acetamide group eliminates hydrogen-bonding capacity, likely reducing target affinity in biological systems.
Compound D : N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (C₁₀H₉FN₂O₂S₃)
- Key Differences :
- Replaces the imidazole with a 1,2,4-thiadiazole ring.
- Utilizes a methylsulfanyl-thiadiazole group instead of the imidazole-sulfanyl linkage.
- Implications: Thiadiazole rings are more electron-deficient than imidazoles, altering electronic distribution and binding kinetics.
Data Table: Structural and Inferred Properties
Research Findings and Implications
- Electronic Effects : The trifluoromethoxy group in the target compound enhances electron withdrawal, stabilizing the molecule against enzymatic degradation compared to Compounds A (fluoro) and B (dichloro) .
- Hydrogen Bonding : The acetamide group in the target compound enables hydrogen bonding, a feature absent in Compound C, which may improve receptor affinity .
- Core Structure : The imidazole ring’s inherent basicity may favor protonation under physiological conditions, contrasting with the thiadiazole in Compound D, which lacks basic sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
